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Cat. No.: B12310223 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Ampelopsin G is a naturally occurring oligostilbene characterized by a unique and complex

dibenzobicyclo[3.2.1]octadiene core structure. This intricate molecular architecture

distinguishes it from the more commonly known flavonoid, Ampelopsin (Dihydromyricetin), and

positions it as a compound of significant interest for further investigation in drug discovery and

development. This technical guide provides a summary of the available spectroscopic data for

the characterization of Ampelopsin G and related analogues, details relevant experimental

protocols, and explores potential signaling pathways modulated by this class of compounds.

Spectroscopic Data for Characterization
Precise spectroscopic data for Ampelopsin G is not widely available in publicly accessible

domains. However, analysis of structurally similar oligostilbenes containing the same

dibenzobicyclo[3.2.1]octadiene system, such as Vaticanols, provides valuable reference points

for its characterization. The following tables summarize representative ¹H-NMR and ¹³C-NMR

chemical shifts for such analogous compounds, as well as mass spectrometry and UV-Vis data

for Ampelopsin (Dihydromyricetin) which, while structurally different, is often co-isolated.

Table 1: Representative ¹H-NMR Spectroscopic Data for Oligostilbenes with a

Dibenzobicyclo[3.2.1]octadiene Core
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Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2a(6a) 6.09 d 2.0

H-7a 4.16 s

H-8a 3.10 s

H-7b 3.38 s

H-8b 3.99 s

H-10c, 14c 6.27 d 2.0

H-12c 6.21 t 2.0

H-2b(6b) 6.12 s

H-12b 6.16 s

Note: Data is

analogous, based on

published values for

structurally similar

vaticanols, and may

not represent the

exact values for

Ampelopsin G.[1]

Table 2: Representative ¹³C-NMR Spectroscopic Data for Oligostilbenes with a

Dibenzobicyclo[3.2.1]octadiene Core
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Carbon Chemical Shift (δ, ppm)

C-1a 129.5

C-7a 51.5

C-8a 58.0

C-9a 125.0

C-10a 145.0

C-1b 130.0

C-7b 50.5

C-8b 59.0

C-9b 124.5

C-10b 145.5

Note: Data is analogous, based on published

values for structurally similar vaticanols, and

may not represent the exact values for

Ampelopsin G.[1]

Table 3: Mass Spectrometry Data for Ampelopsin (Dihydromyricetin)

Ionization Mode Adduct Observed m/z

Negative [M-H]⁻ 319.0459

Note: This data is for the

flavonoid Ampelopsin

(Dihydromyricetin), not the

oligostilbene Ampelopsin G.

Table 4: UV-Vis Spectroscopic Data for Ampelopsin (Dihydromyricetin)
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Solvent λmax (nm)

Methanol 290

Note: This data is for the flavonoid Ampelopsin

(Dihydromyricetin), not the oligostilbene

Ampelopsin G.

Experimental Protocols
Detailed experimental protocols for the isolation and characterization of Ampelopsin G are

scarce. The following are generalized yet detailed methodologies adapted from literature on the

characterization of similar oligostilbenes and flavonoids.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5 mL of

a suitable deuterated solvent (e.g., acetone-d₆, methanol-d₄, or DMSO-d₆).

¹H-NMR Spectroscopy:

Acquire spectra on a 400 MHz or higher field NMR spectrometer.

Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2

seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C-NMR Spectroscopy:

Acquire spectra on the same instrument.

Typical parameters include a spectral width of 200-220 ppm and a longer relaxation delay

(e.g., 2-5 seconds). A proton-decoupled pulse sequence is standard.

2D-NMR Experiments: To aid in structural elucidation, perform 2D-NMR experiments such as

COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and

HMBC (Heteronuclear Multiple Bond Correlation).

Mass Spectrometry (MS)
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Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable

solvent compatible with the ionization source (e.g., methanol or acetonitrile, often with 0.1%

formic acid).

LC-MS/MS Analysis:

Utilize a high-resolution mass spectrometer such as a Q-TOF (Quadrupole Time-of-Flight)

or Orbitrap instrument coupled with a UHPLC (Ultra-High-Performance Liquid

Chromatography) system.

Employ a C18 reversed-phase column for separation.

Set the mass spectrometer to acquire data in both positive and negative ion modes.

Obtain full scan mass spectra to determine the molecular ion and high-resolution mass for

molecular formula confirmation.

Perform tandem MS (MS/MS) experiments to obtain fragmentation patterns for structural

elucidation.

UV-Vis Spectroscopy
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent

(e.g., methanol or ethanol).

Data Acquisition:

Use a dual-beam UV-Vis spectrophotometer.

Scan the sample over a wavelength range of 200-600 nm.

Record the absorbance spectrum and identify the wavelength(s) of maximum absorbance

(λmax).

Potential Signaling Pathways and Experimental
Workflows
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The specific signaling pathways modulated by Ampelopsin G have not been extensively

studied. However, research on other oligostilbenes suggests potential involvement in pathways

related to inflammation, oxidative stress, and cell survival.

Hypothesized Anti-inflammatory Signaling Pathway
Oligostilbenes have been reported to exert anti-inflammatory effects, potentially through the

inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling

pathway. A proposed mechanism is illustrated below.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by Ampelopsin G.

Experimental Workflow for Spectroscopic
Characterization
The logical flow for the characterization of a novel natural product like Ampelopsin G is

outlined below.
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Caption: General workflow for the isolation and spectroscopic characterization of Ampelopsin
G.

Conclusion
Ampelopsin G represents a structurally intriguing oligostilbene with potential for biological

activity. While comprehensive spectroscopic data and dedicated mechanistic studies are still

emerging, this guide provides a foundational understanding based on available information and

data from analogous compounds. The provided protocols and hypothesized signaling pathways

offer a starting point for researchers and drug development professionals to further investigate

the therapeutic potential of this unique natural product. Further studies are warranted to fully

elucidate the spectroscopic properties and biological functions of Ampelopsin G.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Item - 13C- and 1H-NMR chemical shift data (J in Hz) of compounds 1â��4 (Î´ ppm). -
figshare - Figshare [figshare.com]

To cite this document: BenchChem. [Spectroscopic and Mechanistic Characterization of
Ampelopsin G: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12310223#spectroscopic-data-for-ampelopsin-g-
characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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